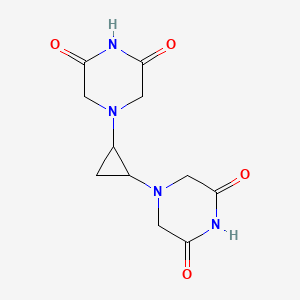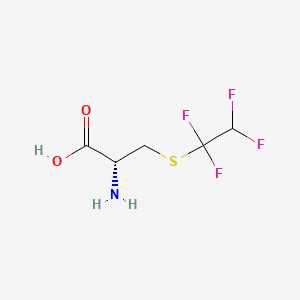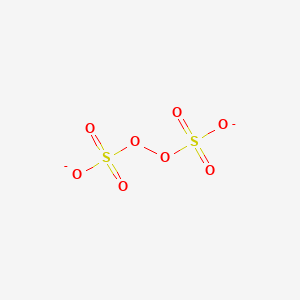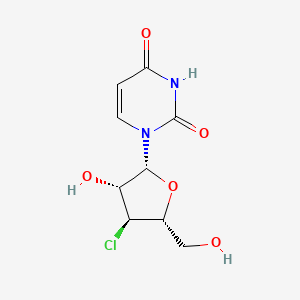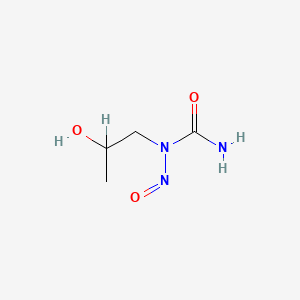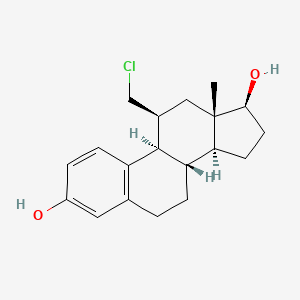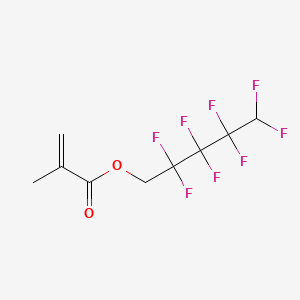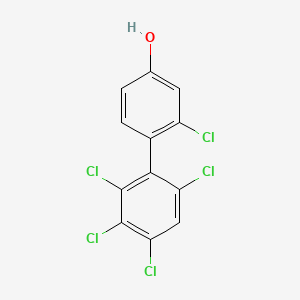
4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2,2',3',4',6'-pentachlorobiphenyl is a member of the class of hydroxybiphenyls that is phenol substituted in the 3-position by chlorine and in the 4-position by a 2,3,4,6-tetrachlorophenyl group. It is a member of monochlorobenzenes, a tetrachlorobenzene and a member of hydroxybiphenyls.
科学的研究の応用
Metabolism and Detoxification
- Metabolism studies in rats revealed that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl (a closely related compound) undergoes a detoxification process resulting in rapid excretion, suggesting a potential detoxified product with no high affinity for the liver, facilitating its rapid excretion (Koga, Beppu, & Yoshimura, 1990).
Enzyme Induction and Toxicity
- Research on rats demonstrated that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl metabolites could induce specific hepatic microsomal drug-metabolizing enzymes, suggesting a potential role in modulating liver enzyme activities and possibly affecting liver function (Y. Kato et al., 1999).
Tissue Retention and Effects
- Studies have shown that certain polychlorinated biphenyls, including compounds similar to 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, exhibit specific tissue retention, particularly in the lung parenchyma, highlighting potential concerns regarding respiratory exposure and long-term tissue accumulation (Brandt, Mohammed, & Slanina, 1981).
Impact on Circadian Rhythm and Metabolism
- Exposure to 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) in rats resulted in alterations in liver transcriptome, specifically affecting genes related to circadian rhythm and fatty acid metabolism, suggesting potential disruptions to biological rhythms and metabolic processes (Ochiai et al., 2018).
Mutagenic and Embryotoxic Effects
- Studies on rats have indicated that derivatives of polychlorinated biphenyls, like 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, may possess mutagenic properties, contributing to liver mutations, and could have embryotoxic effects, including the induction of fetal abnormalities such as cleft palates (Lehmann et al., 2007; Zhao et al., 1997).
Neurobehavioral Impact
- Prenatal and lactational exposure to hydroxylated polychlorinated biphenyls, analogous to 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, have been linked to neurobehavioral alterations in young adult mice, including changes in spontaneous locomotor activity and motor coordination, underscoring potential developmental and neurological risks (Haijima et al., 2017).
特性
CAS番号 |
150304-10-2 |
|---|---|
製品名 |
4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl |
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
3-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-8(14)4-9(15)11(16)12(10)17/h1-4,18H |
InChIキー |
BFEKLMSBXGRXSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
その他のCAS番号 |
150304-10-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



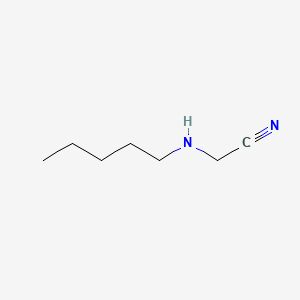
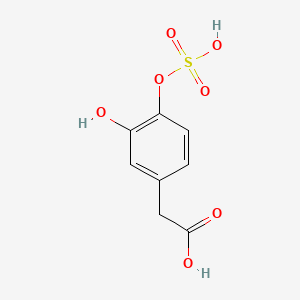
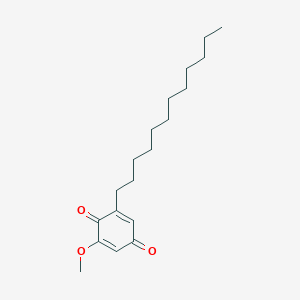
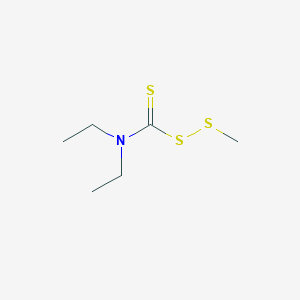
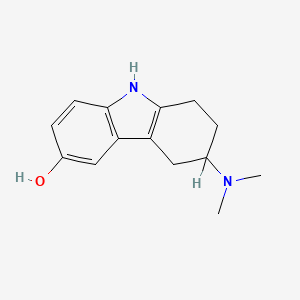
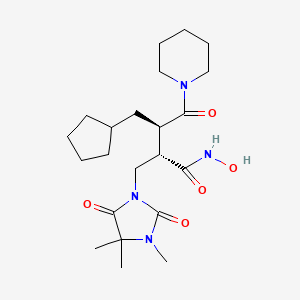
![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
